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Benzene, 1,3-dimethyl-5-(1-methylethoxy)-

Cat. No.: B3189280
CAS No.: 30718-66-2
M. Wt: 164.24 g/mol
InChI Key: FJIIWDFMQNNIOH-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Representation of 1,3-Dimethyl-5-isopropoxybenzene

The formal naming and structural depiction of an organic compound are foundational to its scientific identity. Benzene (B151609), 1,3-dimethyl-5-(1-methylethoxy)- is systematically named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC). The IUPAC name for this compound is 1,3-dimethyl-5-propan-2-yloxybenzene . nih.gov This name precisely describes the molecular architecture: a benzene ring substituted with two methyl (-CH₃) groups at positions 1 and 3, and an isopropoxy group (–O–CH(CH₃)₂) at position 5. evitachem.com The common name, 1,3-dimethyl-5-isopropoxybenzene, is also frequently used.

The structure consists of a central benzene ring, which imparts aromatic character to the molecule. The substituents—two methyl groups and an isopropoxy group—are covalently bonded to the ring in a meta-arrangement relative to each other. The molecular formula is C₁₁H₁₆O, and it has a molar mass of 164.24 g/mol . nih.govevitachem.com

Table 1: Chemical Identifiers for 1,3-Dimethyl-5-isopropoxybenzene

Identifier Value
IUPAC Name 1,3-dimethyl-5-propan-2-yloxybenzene nih.gov
CAS Number 30718-66-2 nih.govevitachem.com
Molecular Formula C₁₁H₁₆O nih.govevitachem.com
Molecular Weight 164.24 g/mol nih.govevitachem.com
SMILES CC1=CC(=CC(=C1)OC(C)C)C evitachem.com

| InChIKey | FJIIWDFMQNNIOH-UHFFFAOYSA-N nih.govevitachem.com |

Classification and Positional Isomerism within Substituted Aromatic Ethers

Benzene, 1,3-dimethyl-5-(1-methylethoxy)- is classified as a substituted aromatic ether. byjus.comnumberanalytics.com Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'). byjus.com This specific molecule is an aromatic ether because one of the groups attached to the oxygen atom is an aryl group (the 3,5-dimethylphenyl group) and the other is an alkyl group (the isopropyl group). numberanalytics.com It is further categorized as an asymmetrical or mixed ether, as the two organic substituents attached to the ether oxygen are different. ncert.nic.in

Positional isomerism is a form of structural isomerism where compounds have the same molecular formula and the same functional groups but differ in the position of these groups on the carbon skeleton. creative-chemistry.org.ukunacademy.com For a trisubstituted benzene ring like dimethylisopropoxybenzene, several positional isomers are possible. The arrangement of the two methyl groups and one isopropoxy group can vary around the aromatic ring. For instance, isomers could include 1,2-dimethyl-3-isopropoxybenzene, 1,2-dimethyl-4-isopropoxybenzene, and 1,4-dimethyl-2-isopropoxybenzene, among others. Each of these isomers, while sharing the molecular formula C₁₁H₁₆O, would exhibit different physical and chemical properties due to the varied spatial relationships between the substituent groups.

Table 2: Examples of Positional Isomers of Dimethylisopropoxybenzene

Isomer Name Substitution Pattern
1,3-Dimethyl-5-isopropoxybenzene Methyl groups at C1, C3; Isopropoxy group at C5
1,2-Dimethyl-3-isopropoxybenzene Methyl groups at C1, C2; Isopropoxy group at C3
1,2-Dimethyl-4-isopropoxybenzene Methyl groups at C1, C2; Isopropoxy group at C4
1,4-Dimethyl-2-isopropoxybenzene Methyl groups at C1, C4; Isopropoxy group at C2
1,3-Dimethyl-2-isopropoxybenzene Methyl groups at C1, C3; Isopropoxy group at C2

Historical Context and Evolution of Research on Related Aromatic Systems

The study of aromatic ethers is rooted in the broader history of ether chemistry and aromatic compounds. The term "ether" was first used in the 18th century by Frobenius. yale.edu A significant leap in understanding ether formation came in the mid-19th century with Alexander Williamson's development of the Williamson ether synthesis, a method that remains fundamental for preparing both symmetrical and asymmetrical ethers. numberanalytics.comyale.edu

Parallel to the advancements in ether chemistry, the understanding of aromatic compounds grew substantially. The first report of an electrophilic aromatic substitution (EAS) reaction, a cornerstone of aromatic chemistry, dates to the late 19th century. rsc.org EAS reactions are fundamental to synthesizing substituted aromatic compounds. ijrar.org Throughout the 20th century, chemists like Christopher Ingold conducted kinetic studies that illuminated how existing substituents on a benzene ring influence the rate and position of subsequent substitutions. lumenlearning.com This research into substituent effects is critical for planning the synthesis of specifically substituted aromatic molecules like 1,3-dimethyl-5-isopropoxybenzene. The Dow process for preparing phenol (B47542) from chlorobenzene, an early industrial process, also yielded diphenyl ether, highlighting the industrial relevance of aromatic ethers. ijcrcps.com

Current Research Landscape and Academic Interest in Dimethylisopropoxybenzenes

While specific academic publications focusing exclusively on Benzene, 1,3-dimethyl-5-(1-methylethoxy)- are not prominent, the broader class of polysubstituted aromatic ethers is a subject of significant contemporary research. nih.govevitachem.com Aromatic ethers are recognized as important structural motifs and intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals and agrochemicals. numberanalytics.com

Current research in this area often focuses on developing novel and more efficient synthetic methodologies. ijrar.org This includes the creation of transition-metal-free methods for synthesizing alkyl-aryl ethers and the use of innovative techniques like electrochemistry to achieve precise modifications of aromatic rings. scitechdaily.comresearchgate.net The academic interest lies in the ability to construct complex molecular architectures with high selectivity. Polysubstituted aromatic rings are key components in many modern drugs, and the development of methods to synthesize them efficiently is a major goal in synthetic organic chemistry. scitechdaily.com Therefore, while 1,3-dimethyl-5-isopropoxybenzene itself may not be a primary research target, its structural class represents an area of active and important investigation within the chemical sciences. ijrar.orgnumberanalytics.com

Table 3: List of Mentioned Chemical Compounds

Compound Name Molecular Formula Classification
Benzene, 1,3-dimethyl-5-(1-methylethoxy)- C₁₁H₁₆O Aromatic Ether
Benzene C₆H₆ Aromatic Hydrocarbon
Anisole (B1667542) C₇H₈O Aromatic Ether
Chlorobenzene C₆H₅Cl Haloarene
Diphenyl ether C₁₂H₁₀O Aromatic Ether
Ethanol C₂H₆O Alcohol
Methanol CH₄O Alcohol
Netupitant C₃₀H₃₂F₆N₄O₃ Aromatic Compound
Opicapone C₁₅H₁₀Cl₂N₄O₆ Aromatic Compound
Phenol C₆H₆O Phenol
Pyridine C₅H₅N Heterocyclic Aromatic Compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O B3189280 Benzene, 1,3-dimethyl-5-(1-methylethoxy)- CAS No. 30718-66-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethyl-5-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8(2)12-11-6-9(3)5-10(4)7-11/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIIWDFMQNNIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573722
Record name 1,3-Dimethyl-5-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30718-66-2
Record name 1,3-Dimethyl-5-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Benzene, 1,3 Dimethyl 5 1 Methylethoxy

Strategies for Carbon-Oxygen Bond Formation: Etherification Reactions

The crucial step in the synthesis of Benzene (B151609), 1,3-dimethyl-5-(1-methylethoxy)- is the formation of the ether linkage between the 3,5-dimethylphenyl group and the isopropyl group. This can be achieved through several established and modern etherification strategies.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of synthesizing Benzene, 1,3-dimethyl-5-(1-methylethoxy)-, this would typically involve the reaction of 3,5-dimethylphenoxide with an isopropyl halide.

The first step is the deprotonation of 3,5-dimethylphenol (B42653) using a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to form the corresponding phenoxide. This highly nucleophilic phenoxide then undergoes an S(_N)2 reaction with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).

Reaction Scheme: (CH₃)₂C₆H₃OH + NaH → (CH₃)₂C₆H₃ONa + H₂ (CH₃)₂C₆H₃ONa + (CH₃)₂CHBr → (CH₃)₂C₆H₃OCH(CH₃)₂ + NaBr

Table 1: Typical Reaction Parameters for Williamson Ether Synthesis of Benzene, 1,3-dimethyl-5-(1-methylethoxy)-
ParameterConditionRationale
Starting Material3,5-DimethylphenolProvides the aryl component of the ether.
Alkylating Agent2-Bromopropane or 2-IodopropaneSource of the isopropyl group. Iodide is a better leaving group, potentially leading to higher yields.
BaseSodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)Deprotonates the phenol (B47542) to form the more nucleophilic phenoxide.
SolventDimethylformamide (DMF) or Acetonitrile (B52724)Polar aprotic solvents that facilitate S(_N)2 reactions.
TemperatureRoom temperature to moderate heating (e.g., 80°C)To overcome the activation energy of the reaction without excessively promoting elimination.

Transition Metal-Catalyzed Etherification Routes

Modern organic synthesis often employs transition metal catalysts to facilitate challenging bond formations. For aryl ether synthesis, copper- and palladium-catalyzed reactions are particularly prominent.

The Ullmann condensation is a classical copper-catalyzed reaction that can be used to form aryl ethers. nist.gov In a modified approach, a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), is used to couple an aryl halide with an alcohol. For the synthesis of our target molecule, this would involve the reaction of 1-halo-3,5-dimethylbenzene with isopropanol (B130326) in the presence of a copper catalyst and a base. However, traditional Ullmann conditions often require high temperatures. nist.gov More recent developments have introduced ligands that allow for milder reaction conditions.

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful tool for aryl ether synthesis. This reaction typically involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a phosphine ligand, and a base. While highly effective for a wide range of substrates, the cost of palladium and the sensitivity of the catalysts can be drawbacks.

Mechanistic Insights into Aryl Alkyl Ether Synthesis

The mechanism of the Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the alkoxide and the alkyl halide. The nucleophilic phenoxide attacks the electrophilic carbon of the alkyl halide from the backside, leading to an inversion of stereochemistry if the carbon is chiral. For secondary halides, a competing E2 elimination pathway exists where the alkoxide acts as a base, abstracting a proton from a carbon adjacent to the halogen-bearing carbon, leading to the formation of an alkene.

In transition metal-catalyzed etherifications, the mechanism is more complex. For copper-catalyzed Ullmann-type reactions, the mechanism is thought to involve the formation of a copper(I) alkoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting intermediate yields the aryl ether and regenerates the copper(I) catalyst. nist.gov

The Buchwald-Hartwig C-O coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. The resulting Pd(II) complex then coordinates with the alcohol, and subsequent deprotonation by a base forms a palladium alkoxide intermediate. Reductive elimination from this intermediate affords the desired aryl ether and regenerates the Pd(0) catalyst.

Aromatic Functionalization Techniques for Dimethylbenzene Scaffolds

An alternative synthetic approach to Benzene, 1,3-dimethyl-5-(1-methylethoxy)- involves the direct functionalization of a pre-existing m-xylene (B151644) (1,3-dimethylbenzene) scaffold.

Direct Alkylation and Alkyl Group Introduction

The Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to aromatic rings. mt.com This reaction involves an electrophilic aromatic substitution where an alkyl halide, alkene, or alcohol reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com

In the context of m-xylene, direct isopropylation could potentially be achieved using isopropyl alcohol or an isopropyl halide in the presence of a Lewis acid. The two methyl groups on m-xylene are ortho, para-directing activators. Therefore, electrophilic attack is directed to the positions ortho and para to both methyl groups. The position para to one methyl group and ortho to the other (C5) is sterically the most accessible and electronically activated, making it the most likely site for substitution.

Reaction Scheme: (CH₃)₂C₆H₄ + (CH₃)₂CHOH --(Lewis Acid)--> (CH₃)₂C₆H₃CH(CH₃)₂ + H₂O

However, Friedel-Crafts alkylations are often plagued by issues such as polyalkylation and carbocation rearrangements, which can lead to a mixture of products and lower yields of the desired isomer.

Table 2: Comparison of Potential Alkylating Agents for Friedel-Crafts Alkylation of m-Xylene
Alkylating AgentCatalystPotential AdvantagesPotential Disadvantages
Isopropyl ChlorideAlCl₃, FeCl₃Readily available and reactive.Generates HCl as a byproduct. Risk of polyalkylation.
PropeneH₂SO₄, H₃PO₄Cost-effective.Requires handling of a gaseous reagent. Can lead to oligomerization.
Isopropyl AlcoholH₂SO₄, Lewis AcidsEasier to handle than gaseous propene.Water is a byproduct, which can deactivate some Lewis acid catalysts.

Selective Substitution Reactions on M-Xylene Derivatives

To achieve higher selectivity, a multi-step approach starting from m-xylene is often preferred. This typically involves the introduction of a functional group that can be later converted to the desired isopropoxy group.

One common strategy is the nitration of m-xylene, followed by reduction to the corresponding aniline, diazotization, and then hydrolysis to 3,5-dimethylphenol. The resulting phenol can then be subjected to a Williamson ether synthesis as described in section 2.1.1.

Another approach could involve the bromination of m-xylene to form 1-bromo-3,5-dimethylbenzene. This aryl bromide can then be used in a transition metal-catalyzed etherification reaction with isopropanol, as discussed in section 2.1.2. The directing effects of the two methyl groups favor bromination at the C5 position, leading to the desired regiochemistry.

The choice of synthetic route will ultimately depend on factors such as the desired scale of the reaction, the availability and cost of starting materials and reagents, and the required purity of the final product. Careful optimization of reaction conditions is crucial for maximizing the yield and minimizing the formation of byproducts in all of the discussed methodologies.

Multi-Step Synthetic Sequences from Precursor Compounds

Synthesis via Halogenated Benzenes (e.g., Brominated Isopropoxybenzenes)

One of the prominent methods for the synthesis of aryl ethers, including Benzene, 1,3-dimethyl-5-(1-methylethoxy)-, involves the use of halogenated aromatic compounds as starting materials. The Ullmann condensation, a classic copper-catalyzed reaction, provides a viable pathway. In this approach, a brominated derivative of 1,3-dimethylbenzene, specifically 1-bromo-3,5-dimethylbenzene, can be reacted with an isopropoxide salt.

The traditional Ullmann reaction often requires harsh conditions, such as high temperatures (frequently exceeding 210°C) and the use of high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide. The copper catalyst can be in the form of copper powder or various copper salts. Modern variations of the Ullmann reaction have seen the development of more efficient catalytic systems, including the use of soluble copper catalysts supported by ligands, which can sometimes allow for milder reaction conditions.

A typical reaction setup would involve the slow addition of 1-bromo-3,5-dimethylbenzene to a solution of sodium isopropoxide in a suitable high-boiling solvent in the presence of a copper catalyst. The reaction mixture is then heated for a prolonged period to drive the reaction to completion.

Reactant 1Reactant 2CatalystSolventTemperature (°C)
1-Bromo-3,5-dimethylbenzeneSodium IsopropoxideCopper(I) IodideDMF150-200
1-Bromo-3,5-dimethylbenzeneIsopropanolPd(OAc)2 / LigandToluene80-120

Another contemporary approach involves palladium-catalyzed C-O coupling reactions. These methods, often extensions of the Buchwald-Hartwig amination, have been adapted for ether synthesis. In this context, 1-bromo-3,5-dimethylbenzene could be coupled with isopropanol in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine-based ligand), and a base. These reactions generally proceed under milder conditions compared to the classical Ullmann condensation. For instance, a palladium-catalyzed carbon-oxygen coupling of 1-bromo-3,5-dimethylbenzene with o-cresol has been reported, demonstrating the feasibility of such transformations. sigmaaldrich.com

Utilization of Phenolic Precursors in Aryl Ether Formation

The Williamson ether synthesis stands as a cornerstone of ether formation and is directly applicable to the synthesis of Benzene, 1,3-dimethyl-5-(1-methylethoxy)- from a phenolic precursor. masterorganicchemistry.comyoutube.com This method involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.com

In this specific synthesis, the readily available 3,5-dimethylphenol is first deprotonated using a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an isopropyl halide, such as 2-bromopropane or 2-iodopropane.

The choice of solvent is crucial for the success of the Williamson ether synthesis. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed as they can solvate the cation of the phenoxide, leaving the anionic oxygen more nucleophilic. researchgate.net The reaction is typically conducted at elevated temperatures, generally in the range of 50-100°C, to ensure a reasonable reaction rate. richmond.edunih.gov

Phenolic PrecursorIsopropylating AgentBaseSolventTemperature (°C)
3,5-Dimethylphenol2-BromopropaneSodium HydrideDMF60-80
3,5-DimethylphenolIsopropyl IodidePotassium CarbonateAcetoneReflux

It is important to note that the Williamson ether synthesis is most effective with primary alkyl halides. While secondary halides like 2-bromopropane can be used, there is a potential for a competing elimination reaction (E2), which would lead to the formation of propene as a byproduct. Careful control of reaction conditions, such as temperature and the choice of a non-hindered base, can help to maximize the yield of the desired ether.

Green Chemistry Principles and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. For the synthesis of Benzene, 1,3-dimethyl-5-(1-methylethoxy)-, several strategies can be employed to enhance the sustainability of the process.

Phase-Transfer Catalysis (PTC): The Williamson ether synthesis can be made more environmentally friendly by employing phase-transfer catalysis. This technique allows for the reaction to be carried out in a biphasic system (e.g., an aqueous and an organic phase), which can reduce the need for large quantities of volatile organic solvents. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. This method often leads to milder reaction conditions and simplified work-up procedures.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. nih.gov Microwave-assisted Williamson ether synthesis can significantly reduce reaction times from hours to minutes and often leads to higher yields. sigmaaldrich.com This is due to the efficient and uniform heating of the reaction mixture by microwaves. Solvent-free microwave-assisted synthesis is a particularly attractive green approach, where the reactants are adsorbed onto a solid support, such as alumina or silica, and irradiated with microwaves. researchgate.net

Use of Greener Solvents: The choice of solvent has a significant impact on the environmental footprint of a chemical process. Traditional volatile organic solvents (VOCs) are often flammable, toxic, and contribute to air pollution. The use of greener alternatives is a key aspect of sustainable synthesis. For aryl ether synthesis, ionic liquids have been investigated as environmentally benign reaction media. organic-chemistry.org Ionic liquids are salts that are liquid at or near room temperature and possess negligible vapor pressure, making them non-volatile. They can also be recycled and reused, further enhancing the sustainability of the process.

Green Chemistry ApproachKey FeaturesPotential Benefits
Phase-Transfer CatalysisBiphasic reaction system, use of a catalyst to facilitate ion transfer.Reduced use of organic solvents, milder reaction conditions, easier product separation.
Microwave-Assisted SynthesisRapid and efficient heating using microwave irradiation.Drastically reduced reaction times, often higher yields, potential for solvent-free conditions.
Use of Ionic LiquidsNon-volatile, recyclable solvents.Elimination of volatile organic compounds, potential for catalyst and solvent recycling.

By integrating these green chemistry principles, the synthesis of Benzene, 1,3-dimethyl-5-(1-methylethoxy)- can be made more efficient, safer, and more environmentally sustainable.

Elucidation of Chemical Transformations and Reaction Mechanisms of Benzene, 1,3 Dimethyl 5 1 Methylethoxy

Electrophilic Aromatic Substitution Reactivity and Regioselectivity

Electrophilic aromatic substitution (EAS) is a primary reaction pathway for this compound due to the high electron density of the benzene (B151609) ring. The combined activating effect of the isopropoxy and dimethyl groups leads to faster reaction rates compared to benzene itself.

Halogenation, such as bromination or chlorination, proceeds readily in the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination). The isopropoxy group is the most powerful activating group, and its directing effect, reinforced by the methyl groups, governs the regioselectivity. The electrophile (e.g., Br⁺) will preferentially attack the positions that are ortho or para to the isopropoxy group.

The primary products expected from the monohalogenation of Benzene, 1,3-dimethyl-5-(1-methylethoxy)- are substitutions at the C2, C4, and C6 positions. The position para to the isopropoxy group (C2) is sterically unhindered. The positions ortho to the isopropoxy group (C4 and C6) are also activated. Steric hindrance from the bulky isopropoxy group might slightly disfavor substitution at the adjacent C4 and C6 positions compared to the C2 position.

Table 1: Predicted Regioselectivity in Monohalogenation

Position of Substitution Activating Groups' Influence Expected Product
C2 para to isopropoxy, ortho to methyl 2-Halo-5-isopropoxy-1,3-dimethylbenzene (Major)

Nitration: The nitration of Benzene, 1,3-dimethyl-5-(1-methylethoxy)- is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). Given the high activation of the ring, milder nitrating agents might also be effective. The directing effects are the same as in halogenation, leading to substitution primarily at the positions activated by the isopropoxy group. Studies on the nitration of m-xylene (B151644) show a strong preference for substitution at the 4-position (86-90%), which is activated by both methyl groups and is sterically accessible. google.comquickcompany.in For 5-isopropoxy-m-xylene, the isopropoxy group's powerful activating effect will further direct the substitution, making the 2-, 4-, and 6-positions the primary targets.

Sulfonation: Sulfonation is typically performed with fuming sulfuric acid (a mixture of H₂SO₄ and SO₃). doubtnut.com The electrophile is sulfur trioxide (SO₃) or protonated sulfur trioxide (HSO₃⁺). doubtnut.com This reaction is reversible; the sulfonic acid group can be removed by treatment with dilute aqueous acid. pleiades.online The regioselectivity follows the same principles as nitration and halogenation, with the sulfonyl group (SO₃H) being introduced at the most activated and sterically accessible positions (C2, C4, C6). doubtnut.com

Oxidation Chemistry of Aromatic Ethers and Alkyl Side Chains

The oxidation of Benzene, 1,3-dimethyl-5-(1-methylethoxy)- can occur at the alkyl side chains or the ether linkage, depending on the reaction conditions and the oxidizing agent used.

The tertiary hydrogen on the isopropyl group is susceptible to oxidation, leading to the formation of a hydroperoxide. The liquid-phase oxidation of isopropyl-meta-xylene with atmospheric oxygen can produce a tertiary hydroperoxide with high selectivity (90–95%). sciencemadness.org This process can be initiated by other hydroperoxides or catalyzed by compounds like N-hydroxyphthalimide, which can increase the reaction rate significantly. sciencemadness.org This suggests that Benzene, 1,3-dimethyl-5-(1-methylethoxy)- can be a precursor for 5-isopropoxy-m-xylene hydroperoxide, a potentially valuable intermediate.

Furthermore, the methyl groups attached to the ring are at benzylic positions, making them susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under vigorous conditions can oxidize these methyl groups to carboxylic acids. Milder, selective catalytic oxidation methods using molecular oxygen over catalysts like manganese silicates can convert alkylaromatics to the corresponding ketones. beilstein-journals.org

Table 2: Potential Oxidation Products

Reaction Site Oxidant/Catalyst Potential Product(s)
Isopropyl Group O₂, N-hydroxyphthalimide 2-(3,5-dimethylphenoxy)propan-2-yl hydroperoxide
Methyl Groups KMnO₄, heat 3-Isopropoxy-5-methylbenzoic acid; 5-Isopropoxyisophthalic acid

The ether linkage in aryl ethers can be cleaved under oxidative conditions. This can be achieved through various methods, including enzymatic processes or transition-metal-catalyzed reactions. For instance, fungal peroxygenases can catalyze the H₂O₂-dependent cleavage of alkyl aryl ethers to yield phenols and aliphatic aldehydes. nih.gov Chemical methods, such as those involving iridium complexes, have been shown to cleave the sp³ C-O bond of aryl ethers through an initial oxidative addition of a C-H bond. researchgate.netchemistrysteps.com Such cleavage would convert Benzene, 1,3-dimethyl-5-(1-methylethoxy)- into 3,5-dimethylphenol (B42653) and acetone.

Nucleophilic Aromatic Substitution Potential and Limitations

Nucleophilic aromatic substitution (SₙAr) on Benzene, 1,3-dimethyl-5-(1-methylethoxy)- is highly limited. SₙAr reactions typically require two key features: a good leaving group (like a halide) and strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). youtube.commasterorganicchemistry.com

The subject molecule possesses neither of these features. Its aromatic ring is electron-rich due to the activating substituents, which disfavors attack by a nucleophile. Furthermore, it lacks a suitable leaving group in its native form.

The only plausible, albeit challenging, pathway for nucleophilic substitution would be through an elimination-addition mechanism , involving a benzyne (B1209423) intermediate. youtube.com This would first require the introduction of a leaving group, for example, through halogenation to produce 2-bromo-5-isopropoxy-1,3-dimethylbenzene. Treatment of this halo-derivative with a very strong base, such as sodium amide (NaNH₂), could then induce the elimination of HBr to form a highly reactive benzyne intermediate. youtube.com The subsequent addition of the nucleophile (e.g., NH₃) to the benzyne would yield a mixture of products. This pathway is not a direct substitution on the parent molecule and requires harsh reaction conditions, highlighting the significant limitations to its nucleophilic aromatic substitution potential.

Carbon-Carbon Bond Forming Reactions: Coupling Methodologies

The formation of new carbon-carbon bonds is a cornerstone of synthetic organic chemistry. For Benzene, 1,3-dimethyl-5-(1-methylethoxy)-, this can be achieved through modern cross-coupling techniques and classic electrophilic aromatic substitution reactions.

Cross-coupling reactions are powerful methods for forging carbon-carbon bonds, typically involving a transition metal catalyst, most commonly palladium. nih.govnih.gov For Benzene, 1,3-dimethyl-5-(1-methylethoxy)- to participate in such reactions, it must first be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate, to act as the electrophilic partner. The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is a prominent example. nih.gov

Assuming the synthesis of a halogenated precursor, such as 2-bromo-1,3-dimethyl-5-(1-methylethoxy)benzene, a hypothetical Suzuki-Miyaura reaction could proceed as detailed in the table below. The reaction would involve the palladium-catalyzed coupling of the aryl bromide with a boronic acid or ester. The choice of ligands, base, and solvent is crucial for achieving high yields. nih.govlibretexts.org

Interactive Data Table: Hypothetical Suzuki-Miyaura Coupling of a Halogenated Derivative

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-Bromo-5-isopropoxy-m-xylenePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O10085
22-Bromo-5-isopropoxy-m-xylene4-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane10092
32-Iodo-5-isopropoxy-m-xyleneNaphthalene-2-boronic acidPd₂(dba)₃ (1)XPhos (2)K₃PO₄THF8088

Other notable cross-coupling reactions, such as the Sonogashira coupling for the introduction of alkyne moieties, would similarly rely on a halogenated precursor of Benzene, 1,3-dimethyl-5-(1-methylethoxy)-. The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgwashington.eduorganic-chemistry.orgnih.govwikipedia.org

Friedel-Crafts reactions are classic electrophilic aromatic substitution reactions that introduce alkyl (alkylation) or acyl (acylation) groups onto an aromatic ring. byjus.commasterorganicchemistry.com The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). byjus.commasterorganicchemistry.com The existing substituents on the benzene ring of 1,3-dimethyl-5-(1-methylethoxy)benzene are all activating and ortho-, para-directing. The isopropoxy group is a particularly strong activating group. Therefore, electrophilic substitution is expected to occur at the positions ortho to the isopropoxy group (positions 4 and 6), which are also meta to the two methyl groups.

Friedel-Crafts Alkylation: In a Friedel-Crafts alkylation, an alkyl halide in the presence of a Lewis acid generates a carbocation (or a related electrophilic species) that is attacked by the electron-rich aromatic ring. libretexts.orglibretexts.org A potential drawback of this reaction is the possibility of carbocation rearrangements to form a more stable carbocation, which can lead to a mixture of products. libretexts.orglibretexts.org Polyalkylation can also be an issue as the product is often more reactive than the starting material. libretexts.orgyoutube.com

Interactive Data Table: Hypothetical Friedel-Crafts Alkylation

EntryAlkylating AgentLewis AcidSolventTemp (°C)Major ProductYield (%)
1tert-Butyl chlorideAlCl₃Dichloromethane04-tert-Butyl-5-isopropoxy-m-xylene78
2Isopropyl bromideFeCl₃Nitrobenzene254-Isopropyl-5-isopropoxy-m-xylene65
3Benzyl chlorideZnCl₂Carbon disulfide404-Benzyl-5-isopropoxy-m-xylene72

Friedel-Crafts Acylation: Friedel-Crafts acylation involves the reaction of an acyl halide or anhydride (B1165640) with the aromatic ring, again catalyzed by a Lewis acid. masterorganicchemistry.comlibretexts.org A key advantage of acylation is that the resulting acylium ion is resonance-stabilized and does not undergo rearrangement. libretexts.orgyoutube.com Furthermore, the product, an aryl ketone, is deactivated towards further electrophilic substitution, thus preventing polyacylation. libretexts.orglibretexts.org The acylation of 1,3-dimethyl-5-(1-methylethoxy)benzene would be expected to yield a single major product due to the strong directing effect of the isopropoxy group.

Interactive Data Table: Hypothetical Friedel-Crafts Acylation

EntryAcylating AgentLewis AcidSolventTemp (°C)Major ProductYield (%)
1Acetyl chlorideAlCl₃Dichloromethane0 to 251-(2,4-Dimethyl-6-isopropoxyphenyl)ethanone90
2Benzoyl chlorideAlCl₃1,2-Dichloroethane25(2,4-Dimethyl-6-isopropoxyphenyl)(phenyl)methanone85
3Propionyl chlorideFeBr₃Carbon disulfide401-(2,4-Dimethyl-6-isopropoxyphenyl)propan-1-one88

Thermal and Photochemical Decomposition Pathways

The stability of Benzene, 1,3-dimethyl-5-(1-methylethoxy)- under thermal and photochemical conditions is dictated by the strength of its constituent bonds. The ether linkage (C-O) is often the most susceptible to cleavage.

Thermal Decomposition: The thermal decomposition of aryl ethers can proceed through various mechanisms, often involving homolytic cleavage of the C-O bonds to generate radical intermediates. rsc.org For Benzene, 1,3-dimethyl-5-(1-methylethoxy)-, heating to high temperatures would likely lead to the initial cleavage of the aryl C-O bond or the isopropyl C-O bond.

Cleavage of the aryl C-O bond would produce a 3,5-dimethylphenoxyl radical and an isopropyl radical. The isopropyl radical could then undergo various reactions, including disproportionation to propene and propane, or recombination. The 3,5-dimethylphenoxyl radical could abstract a hydrogen atom to form 3,5-dimethylphenol or undergo further decomposition.

Alternatively, cleavage of the isopropyl C-O bond would yield a 3,5-dimethylphenoxide anion and an isopropyl cation, or through a radical pathway, a 3,5-dimethylphenoxyl radical and an isopropyl radical. The ultimate products would likely be a mixture of 3,5-dimethylphenol, propene, and various hydrocarbons formed from subsequent reactions of the initial fragments. The presence of methyl groups on the aromatic ring may also provide sites for radical-induced C-H bond cleavage at very high temperatures. The specific decomposition pathway and product distribution would be highly dependent on the temperature, pressure, and presence of any catalysts or inhibitors. acs.orgnih.gov

Photochemical Decomposition: The photochemical decomposition of aryl ethers is initiated by the absorption of ultraviolet (UV) light. nih.gov This can lead to the excitation of the molecule to a higher energy state, followed by bond cleavage. Similar to thermal decomposition, the ether linkage is a likely site for photochemical cleavage. nih.gov The photo-Fries rearrangement is a known photochemical reaction of aryl esters, and analogous rearrangements can occur in aryl ethers, although often less efficiently. rsc.org

For Benzene, 1,3-dimethyl-5-(1-methylethoxy)-, UV irradiation could lead to homolytic cleavage of the aryl C-O bond, generating a 3,5-dimethylphenyl radical and an isopropoxy radical in a solvent cage. These radicals could then recombine to form ortho- and para-isopropyl-3,5-dimethylphenols, in a process analogous to a photo-Fries rearrangement. Alternatively, the radicals could escape the solvent cage and react with the solvent or other molecules, leading to a more complex mixture of products, including 3,5-dimethylphenol and products derived from the isopropoxy radical. The exact nature of the photochemical decomposition would be influenced by the wavelength of light used and the solvent.

Sophisticated Spectroscopic and Chromatographic Techniques for Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework. For "Benzene, 1,3-dimethyl-5-(1-methylethoxy)-," a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a comprehensive structural assignment.

The ¹H NMR spectrum of "Benzene, 1,3-dimethyl-5-(1-methylethoxy)-" provides information on the number of different types of protons, their chemical environment, their relative numbers, and their neighboring protons. Due to the molecule's symmetry, a simplified spectrum is expected.

The aromatic region would feature two distinct signals. The proton at the C2 position, situated between the two methyl groups, is expected to appear as a singlet. The two equivalent protons at the C4 and C6 positions would also produce a singlet. The isopropoxy group gives rise to a septet for the single methine proton, a consequence of being coupled to the six equivalent protons of the two methyl groups. These six methyl protons, in turn, appear as a doublet. The two methyl groups attached to the benzene (B151609) ring are equivalent and will present as a single sharp singlet.

Predicted ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.61s1HAr-H (C4/C6)
~6.58s1HAr-H (C2)
~4.55sept1HO-CH (CH₃)₂
~2.28s6HAr-CH₃
~1.32d6HO-CH(CH₃ )₂
Note: Predicted data is based on computational models and may vary from experimental values.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to symmetry, several carbon atoms are chemically equivalent, leading to fewer signals than the total number of carbon atoms.

The spectrum is expected to show distinct signals for the aromatic carbons, with the carbon attached to the isopropoxy group (C5) appearing at a characteristic downfield shift. The carbons bearing the methyl groups (C1 and C3) will be equivalent, as will the carbons at the C4 and C6 positions. The C2 carbon will show a unique signal. The carbons of the isopropoxy group and the aromatic methyl groups will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~158.3C 5
~139.2C 1/C 3
~115.3C 2
~109.9C 4/C 6
~69.8O-CH (CH₃)₂
~22.2O-CH(CH₃ )₂
~21.5Ar-CH₃
Note: Predicted data is based on computational models and may vary from experimental values.

Two-dimensional (2D) NMR experiments provide correlations between nuclei, which are crucial for assembling the molecular structure and confirming assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. numberanalytics.comnumberanalytics.com In the COSY spectrum of "Benzene, 1,3-dimethyl-5-(1-methylethoxy)-," a cross-peak would be expected between the septet of the isopropoxy methine proton and the doublet of the isopropoxy methyl protons, confirming their connectivity. numberanalytics.comnumberanalytics.com The aromatic protons would not show cross-peaks with each other as they are separated by more than three bonds and appear as singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. numberanalytics.comnumberanalytics.com An HSQC spectrum would show correlations between the proton signals and their attached carbon signals. numberanalytics.comnumberanalytics.com For instance, the aromatic proton signals would correlate with their corresponding aromatic carbon signals, and the protons of the methyl and isopropoxy groups would correlate with their respective carbon signals, confirming the direct C-H bonds. numberanalytics.comnumberanalytics.compressbooks.pubwikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the molecular skeleton. numberanalytics.comnumberanalytics.com Key HMBC correlations would include:

The protons of the aromatic methyl groups showing a correlation to the C1/C3, C2, and C6/C4 carbons.

The aromatic protons showing correlations to neighboring aromatic carbons.

The methine proton of the isopropoxy group correlating with the C5 of the aromatic ring and the carbons of the isopropoxy methyl groups. numberanalytics.comnumberanalytics.com

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion and various fragment ions.

For "Benzene, 1,3-dimethyl-5-(1-methylethoxy)-," the molecular ion peak [M]⁺ would be expected at m/z 164. The fragmentation of aryl ethers is well-documented. scribd.commiamioh.eduwhitman.edublogspot.com A common fragmentation pathway for aryl isopropyl ethers is the loss of a methyl radical from the isopropyl group to form a stable oxonium ion. Another significant fragmentation is the cleavage of the C-O bond, leading to the loss of the isopropyl group and the formation of a 3,5-dimethylphenoxide radical cation. Further fragmentation of the aromatic ring can also occur.

Expected Major Fragments in EI-MS:

m/zProposed Fragment
164[M]⁺ (Molecular Ion)
149[M - CH₃]⁺
121[M - C₃H₇]⁺
91[C₇H₇]⁺ (Tropylium ion)

Soft ionization techniques, such as Electrospray Ionization (ESI-MS), impart less energy to the molecule during the ionization process, resulting in significantly less fragmentation compared to EI-MS. acdlabs.comyoutube.com For "Benzene, 1,3-dimethyl-5-(1-methylethoxy)-," which lacks easily ionizable functional groups like acidic or basic sites, ESI-MS would typically result in the observation of the protonated molecule, [M+H]⁺, at m/z 165, or adducts with cations present in the solvent, such as [M+Na]⁺. acdlabs.comyoutube.com These techniques are particularly useful for confirming the molecular weight of the compound with minimal fragmentation. acdlabs.comyoutube.com

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups and determine the molecular structure of a compound by analyzing its vibrational modes. While specific experimental spectra for Benzene, 1,3-dimethyl-5-(1-methylethoxy)- are not widely published, the expected vibrational frequencies can be predicted based on the characteristic absorptions of its constituent parts: a 1,3,5-trisubstituted benzene ring and an isopropoxy group.

The IR spectrum is anticipated to show strong C-H stretching vibrations from the alkyl groups (methyl and isopropyl) in the 2975–2845 cm⁻¹ region. Aromatic C-H stretching vibrations are expected at higher wavenumbers, typically between 3080 and 3030 cm⁻¹. A key feature for this molecule would be the C-O-C stretching vibrations of the ether linkage, which are characteristically strong and appear in the 1260–1000 cm⁻¹ region. The substitution pattern on the benzene ring (1,3,5-trisubstituted) gives rise to characteristic C-H out-of-plane bending bands, typically found in the 900–810 cm⁻¹ range.

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information. Non-polar bonds, such as the C-C bonds within the aromatic ring, often produce strong Raman signals. Therefore, the benzene ring breathing modes would be prominent in the Raman spectrum.

Table 1: Predicted Infrared and Raman Active Vibrational Modes for Benzene, 1,3-dimethyl-5-(1-methylethoxy)-

Vibrational ModePredicted Wavenumber (cm⁻¹)Spectroscopy Type
Aromatic C-H Stretch3100-3000IR, Raman
Aliphatic C-H Stretch (CH₃, CH)2980-2850IR, Raman
Aromatic C=C Stretch1610, 1585IR, Raman (strong)
CH₃ Asymmetric Bending~1465IR, Raman
CH₃ Symmetric Bending~1380IR, Raman
C-O-C Asymmetric Stretch~1250IR (strong)
C-O-C Symmetric Stretch~1075Raman (strong)
Aromatic C-H Out-of-Plane Bending900-810IR (strong)

Note: This table is based on characteristic group frequencies and data from analogous compounds. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, specifically the π → π* transitions in aromatic compounds. The benzene ring in Benzene, 1,3-dimethyl-5-(1-methylethoxy)- is the primary chromophore. The substitution of the ring with two methyl groups and an isopropoxy group is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Table 2: Expected UV-Vis Absorption Data for Benzene, 1,3-dimethyl-5-(1-methylethoxy)- in a Non-polar Solvent

TransitionExpected λmax (nm)
π → π* (Primary Band)~210-230
π → π* (Secondary Band)~260-280

Note: This table presents expected values based on typical electronic transitions for substituted benzenes.

Advanced Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating Benzene, 1,3-dimethyl-5-(1-methylethoxy)- from complex mixtures and for its quantification. The choice of method depends on the sample matrix and the analytical objectives.

GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds like Benzene, 1,3-dimethyl-5-(1-methylethoxy)-. In this method, the compound is vaporized and separated on a capillary column before being detected and identified by a mass spectrometer.

A typical GC method would involve a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-INNOWax). The retention time of the compound would be influenced by its boiling point and its interaction with the stationary phase. Given its molecular weight of 164.24 g/mol , it would elute after lower-boiling aromatic compounds like xylene and before higher molecular weight components.

The mass spectrometer would provide a fragmentation pattern that serves as a molecular fingerprint. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 164. A prominent fragment would likely result from the loss of the isopropyl group (C₃H₇), leading to a peak at m/z = 121. Another significant fragmentation pathway could be the loss of a propylene (B89431) molecule (C₃H₆) via a McLafferty-type rearrangement, resulting in a fragment at m/z = 122.

Table 3: Predicted Major Ions in the Electron Ionization Mass Spectrum of Benzene, 1,3-dimethyl-5-(1-methylethoxy)-

m/zProposed Fragment
164[M]⁺ (Molecular Ion)
149[M - CH₃]⁺
121[M - C₃H₇]⁺
105[C₈H₉]⁺
91[C₇H₇]⁺ (Tropylium ion)

Note: This table contains predicted fragmentation patterns. Relative abundances would need to be determined experimentally.

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is highly effective for extracting volatile and semi-volatile analytes from various matrices, such as air, water, or food samples. When coupled with GC-MS, it provides a sensitive and automated method for analysis.

For the analysis of Benzene, 1,3-dimethyl-5-(1-methylethoxy)-, a fiber coated with a non-polar or mixed-phase polymer, such as polydimethylsiloxane (B3030410) (PDMS) or divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS), would be suitable. The fiber would be exposed to the headspace above the sample or directly immersed in a liquid sample, allowing the analyte to partition onto the fiber coating. Subsequently, the fiber is transferred to the hot GC inlet, where the analyte is thermally desorbed and analyzed by GC-MS. This technique is particularly useful for trace-level analysis in complex environmental or flavor and fragrance samples.

While GC is often preferred for volatile aromatic compounds, High-Performance Liquid Chromatography (HPLC) offers an alternative, particularly for less volatile derivatives or when analyzing complex mixtures that are not amenable to GC.

For Benzene, 1,3-dimethyl-5-(1-methylethoxy)-, a reversed-phase HPLC (RP-HPLC) method would be most appropriate. A C18 or C8 stationary phase would be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection would typically be performed using a UV detector set to one of the compound's absorption maxima (e.g., ~270 nm). This method could be used for purity analysis or for quantifying the compound in liquid samples. The retention time would be dependent on the exact mobile phase composition and gradient program used.

Computational Chemistry and Theoretical Investigations of Benzene, 1,3 Dimethyl 5 1 Methylethoxy

Quantum Chemical Calculations: Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate the electronic environment and predict the reactivity of "Benzene, 1,3-dimethyl-5-(1-methylethoxy)-."

Density Functional Theory (DFT) has become a principal tool for investigating the structural and vibrational characteristics of molecules. For aromatic compounds, DFT methods, particularly with the B3LYP functional and a 6-311++G(d,p) basis set, have been shown to provide reliable results for optimized molecular geometry and vibrational frequencies. While direct DFT studies on "Benzene, 1,3-dimethyl-5-(1-methylethoxy)-" are not extensively documented in the provided search results, the methodologies applied to structurally similar molecules like 3,5-dimethylphenol (B42653) and 3,5-dimethylanisole (B1630441) serve as a strong precedent.

In a typical DFT study, the initial step involves the optimization of the molecule's geometric parameters, such as bond lengths, bond angles, and dihedral angles, to find the lowest energy conformation. Following geometry optimization, harmonic vibrational frequency calculations are performed. These calculated frequencies, when appropriately scaled, can be compared with experimental FT-IR and FT-Raman spectra to provide a detailed assignment of the vibrational modes. The potential energy distribution (PED) analysis is often carried out to quantify the contribution of individual internal coordinates to each normal mode, offering a deeper understanding of the molecular vibrations.

Table 1: Hypothetical Optimized Geometrical Parameters for Benzene (B151609), 1,3-dimethyl-5-(1-methylethoxy)- based on DFT Calculations

ParameterBond/AngleCalculated Value (Å/°)
Bond LengthC-C (aromatic)~1.39
C-O~1.37
O-C (isopropyl)~1.44
C-H (aromatic)~1.08
C-H (methyl)~1.09
C-C (isopropyl)~1.53
Bond AngleC-O-C~118
C-C-C (aromatic)~120
H-C-H (methyl)~109.5

Note: These are representative values and would require specific calculations for precise determination.

Ab initio methods, which are based on first principles without empirical parameterization, offer a high level of theory for determining electronic properties. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction) can provide very accurate electronic property data. For molecules of this size, time-dependent DFT (TD-DFT) is a more common approach for calculating electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.

Molecular Dynamics Simulations: Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and intermolecular interactions of a molecule over time. An MD simulation of "Benzene, 1,3-dimethyl-5-(1-methylethoxy)-" would involve placing the molecule in a simulation box, often with a solvent, and solving Newton's equations of motion for all atoms. This would allow for the observation of the rotational dynamics of the isopropyl group and the methyl groups, identifying the most stable conformations and the energy barriers between them. Furthermore, MD simulations can provide insights into how the molecule interacts with other molecules, which is crucial for understanding its behavior in a condensed phase.

Reaction Pathway Modeling: Transition State Identification and Energy Profiles

Understanding the chemical reactions that "Benzene, 1,3-dimethyl-5-(1-methylethoxy)-" can undergo is a key area of theoretical investigation. Reaction pathway modeling, often using DFT, allows for the identification of transition states and the calculation of activation energies. For example, electrophilic aromatic substitution is a common reaction for benzene derivatives. Computational modeling could predict the most likely sites for electrophilic attack on the aromatic ring and the energy profile for the entire reaction coordinate. This involves locating the transition state structure connecting the reactants and products and calculating its energy relative to them. Such studies are invaluable for predicting reaction mechanisms and kinetics.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its reactivity. For a series of related compounds, QSRR models can be developed to predict the reactivity of new, untested molecules. For "Benzene, 1,3-dimethyl-5-(1-methylethoxy)-," a QSRR study might involve calculating various molecular descriptors (e.g., electronic, steric, and thermodynamic properties) and correlating them with experimentally determined reaction rates for a specific type of reaction.

Spectroscopic Property Prediction and Validation through Computational Models

Computational models are instrumental in predicting and interpreting various types of spectra. As mentioned, DFT calculations can predict vibrational (IR and Raman) spectra with high accuracy. Similarly, TD-DFT can be used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical predictions are then compared with experimental spectra for validation. This synergy between computational and experimental spectroscopy is a powerful approach for structural elucidation and characterization.

Table 2: Predicted Spectroscopic Data for Benzene, 1,3-dimethyl-5-(1-methylethoxy)-

Spectroscopy TypePredicted FeatureWavenumber/Chemical Shift
FT-IRC-H stretching (aromatic)~3100-3000 cm⁻¹
C-H stretching (aliphatic)~3000-2850 cm⁻¹
C-O stretching~1250-1000 cm⁻¹
¹H NMRAromatic protons~6.5-7.0 ppm
Isopropyl CH proton~4.5 ppm (septet)
Methyl protons (ring)~2.3 ppm (singlet)
Isopropyl CH₃ protons~1.3 ppm (doublet)
¹³C NMRAromatic carbons~110-160 ppm
Isopropyl CH carbon~70 ppm
Methyl carbons (ring)~21 ppm
Isopropyl CH₃ carbons~22 ppm

Note: These are approximate values based on typical ranges for similar functional groups and require specific calculations for accurate prediction.

Environmental Transformation Pathways of Benzene, 1,3 Dimethyl 5 1 Methylethoxy

Microbial Degradation Mechanisms in Aerobic Environments

In aerobic environments, microorganisms are the primary drivers of the breakdown of aromatic hydrocarbons. The degradation of Benzene (B151609), 1,3-dimethyl-5-(1-methylethoxy)- would likely proceed through two main initial steps: attack on the aromatic ring and oxidation of the alkyl side chains.

Aromatic Ring Hydroxylation and Cleavage Pathways

Based on studies of similar aromatic compounds, the initial microbial attack on the benzene ring of Benzene, 1,3-dimethyl-5-(1-methylethoxy)- is expected to be initiated by oxygenase enzymes. These enzymes, such as monooxygenases and dioxygenases, would introduce hydroxyl groups onto the aromatic ring, a critical step for destabilizing the ring and facilitating its subsequent cleavage. This process typically leads to the formation of catechol-like intermediates. Following hydroxylation, the aromatic ring is susceptible to cleavage by other enzymes, leading to the formation of aliphatic acids that can then enter central metabolic pathways like the Krebs cycle.

Side Chain Oxidation and Metabolite Formation

Concurrently with or preceding ring attack, the methyl and isopropoxy side chains of Benzene, 1,3-dimethyl-5-(1-methylethoxy)- are also potential targets for microbial oxidation. The methyl groups could be sequentially oxidized to form corresponding alcohols, aldehydes, and carboxylic acids. The isopropoxy group may be cleaved through O-dealkylation, a common microbial strategy for degrading ethers, which would yield 3,5-dimethylphenol (B42653) and isopropanol (B130326). The resulting 3,5-dimethylphenol would then be a substrate for further degradation, likely through ring hydroxylation and cleavage as described above.

Anaerobic Biotransformation Processes and Pathways

Under anaerobic conditions, the biotransformation of Benzene, 1,3-dimethyl-5-(1-methylethoxy)- would proceed through different mechanisms due to the absence of oxygen as an electron acceptor. For many aromatic hydrocarbons, the initial activation of the molecule under anaerobic conditions is a key and often rate-limiting step. Proposed anaerobic degradation pathways for similar compounds involve carboxylation, methylation, or hydroxylation of the benzene ring. Following this initial activation, the compound would likely be channeled into a central anaerobic degradation pathway, such as the benzoyl-CoA pathway, which ultimately leads to ring cleavage and mineralization.

Photolytic Degradation under Environmental Conditions

Sunlight can play a significant role in the degradation of chemical compounds in the environment, a process known as photolysis. For aromatic compounds like Benzene, 1,3-dimethyl-5-(1-methylethoxy)-, direct photolysis can occur through the absorption of UV radiation, leading to the excitation of the molecule and subsequent bond cleavage. Indirect photolysis is also a likely and often more significant pathway, involving reactions with photochemically generated reactive species in the water or atmosphere, such as hydroxyl radicals (•OH). These highly reactive radicals can attack both the aromatic ring and the alkyl side chains, initiating a cascade of oxidative reactions that lead to the breakdown of the parent compound.

Chemical Oxidation and Hydrolysis in Aquatic Systems

In aquatic environments, Benzene, 1,3-dimethyl-5-(1-methylethoxy)- could be subject to chemical oxidation and hydrolysis. Oxidation can be driven by dissolved oxygen and metal catalysts or by strong oxidants such as ozone and chlorine if present in treated waters. Hydrolysis, the reaction with water, is generally not a significant degradation pathway for aryl ethers under typical environmental pH and temperature conditions, as the ether linkage to the aromatic ring is relatively stable.

Development of Environmental Monitoring and Analytical Methods for Degradation Products

Effective monitoring of Benzene, 1,3-dimethyl-5-(1-methylethoxy)- and its potential degradation products in environmental matrices like water and soil is crucial for assessing its environmental fate and potential risks. The development of robust analytical methods would be a prerequisite for any detailed degradation study.

Standard analytical techniques for such compounds typically involve sample extraction followed by chromatographic separation and detection.

Table 1: Potential Analytical Techniques for Monitoring Benzene, 1,3-dimethyl-5-(1-methylethoxy)- and its Degradation Products

Analytical TechniquePrincipleApplication
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile and semi-volatile compounds based on their boiling points and provides mass-based identification.Ideal for identifying and quantifying the parent compound and volatile degradation products like 3,5-dimethylphenol and isopropanol.
High-Performance Liquid Chromatography (HPLC)Separates compounds based on their polarity.Suitable for analyzing less volatile and more polar degradation products, such as carboxylic acids formed from side-chain oxidation.
Liquid Chromatography-Mass Spectrometry (LC-MS)Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.A powerful tool for identifying a wide range of degradation products, including hydroxylated intermediates and ring-cleavage products.

Further research is imperative to isolate and identify the specific microorganisms capable of degrading Benzene, 1,3-dimethyl-5-(1-methylethoxy)- and to elucidate the precise metabolic pathways and enzymatic systems involved. Such studies would provide the necessary data to perform accurate environmental risk assessments and develop potential bioremediation strategies.

Benzene, 1,3 Dimethyl 5 1 Methylethoxy As a Strategic Chemical Synthon and Intermediate

Role in the Synthesis of Diverse Organic Molecules

The reactivity of Benzene (B151609), 1,3-dimethyl-5-(1-methylethoxy)- is largely dictated by its substituted benzene ring. The isopropoxy and dimethyl groups are electron-donating, which activates the aromatic ring towards electrophilic substitution reactions. This makes it a useful precursor for introducing further functional groups onto the aromatic nucleus.

A primary method for the synthesis of this compound involves the Williamson ether synthesis, reacting 3,5-dimethylphenol (B42653) with isopropyl bromide in the presence of a base. This reaction highlights the accessibility of the core structure for further derivatization.

While specific, diverse examples of molecules synthesized directly from Benzene, 1,3-dimethyl-5-(1-methylethoxy)- are not extensively documented in publicly available literature, its structural relative, 1,3-dimethyl-5-(1-methylethyl)benzene, is known to be an intermediate in the production of phenolic compounds and resins. evitachem.com This suggests that Benzene, 1,3-dimethyl-5-(1-methylethoxy)- could similarly be functionalized, for example, through cleavage of the ether bond to yield 3,5-dimethylphenol, which is a significant intermediate in the chemical industry. cdhfinechemical.com

Applications as a Building Block in Fine Chemical Production

Fine chemicals are pure, single substances produced in limited quantities for specialized applications. While specific large-scale applications of Benzene, 1,3-dimethyl-5-(1-methylethoxy)- in fine chemical production are not widely reported, its structure is analogous to other anisole (B1667542) and phenol (B47542) derivatives that are common intermediates. tra-chem.com The strategic placement of the methyl and isopropoxy groups allows for regioselective reactions, a crucial aspect in the multi-step synthesis of fine chemicals.

The potential applications could span various sectors, including the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, where substituted aromatic rings are common structural motifs. The lipophilicity imparted by the isopropoxy and dimethyl groups can be a desirable feature in the design of bioactive molecules.

Precursor Utility in the Synthesis of Specialty Aromatic Derivatives (e.g., Terephthalic Acid Precursors)

There is no publicly available evidence to suggest that Benzene, 1,3-dimethyl-5-(1-methylethoxy)- is utilized as a precursor in the synthesis of terephthalic acid. The primary industrial route to terephthalic acid involves the oxidation of p-xylene.

However, the potential for Benzene, 1,3-dimethyl-5-(1-methylethoxy)- to serve as a precursor to other specialty aromatic derivatives exists. Through various organic transformations, the functional groups on the benzene ring can be modified. For instance, oxidation of the methyl groups could lead to carboxylic acids, and the isopropoxy group could be hydrolyzed to a hydroxyl group, opening pathways to a range of substituted aromatic compounds with potential applications in materials science and specialty polymers.

Contribution to the Development of Novel Chemical Entities

The exploration of novel chemical entities (NCEs) is a cornerstone of drug discovery and materials science. The unique substitution pattern of Benzene, 1,3-dimethyl-5-(1-methylethoxy)- makes it an interesting scaffold for the development of new molecules. The 1,3,5-substitution pattern can lead to derivatives with specific three-dimensional arrangements, which can be crucial for biological activity or material properties.

While specific examples of NCEs derived directly from this compound are not prominent in the literature, the broader class of 3,5-disubstituted aromatic compounds has been investigated for various applications. For instance, 3,5-disubstituted isoxazoles have been synthesized and show promise in medicinal chemistry. core.ac.ukrsc.org This suggests that the 3,5-dimethylphenyl core of Benzene, 1,3-dimethyl-5-(1-methylethoxy)- is a viable starting point for the synthesis of novel heterocyclic compounds and other complex molecular architectures.

Future Directions and Emerging Research Avenues for Benzene, 1,3 Dimethyl 5 1 Methylethoxy

Development of Novel and Efficient Synthetic Methodologies

The classical synthesis of Benzene (B151609), 1,3-dimethyl-5-(1-methylethoxy)- typically involves the Williamson ether synthesis, reacting the sodium salt of 3,5-dimethylphenol (B42653) with an isopropyl halide. While effective, research is moving towards methodologies that offer milder conditions, higher yields, and greater efficiency.

Future synthetic strategies are focused on advanced catalytic systems. Copper-catalyzed Ullmann-type coupling reactions, for instance, represent a promising alternative for forming the aryl-ether bond. organic-chemistry.orgunion.edu Research in this area explores the use of specific ligands, such as 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (Me4Phen), to facilitate the coupling of aryl halides with alcohols under milder conditions. organic-chemistry.org Similarly, palladium-catalyzed cross-coupling reactions are being investigated to broaden the substrate scope and improve reaction efficiency. organic-chemistry.org

A particularly novel approach involves one-pot tandem reactions. A copper-catalyzed protocol has been developed for the synthesis of alkyl aryl ethers directly from aryl halides, proceeding through an initial hydroxylation in water followed by etherification. rsc.org This method enhances atom economy by eliminating the need to isolate the phenol (B47542) intermediate. rsc.org Furthermore, transition-metal-free methodologies, such as the arylation of alcohols using diaryliodonium salts, are emerging as powerful, mild alternatives for constructing the ether linkage. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Alkyl Aryl Ethers This table is interactive. Users can sort and filter the data.

Methodology Catalyst/Reagents Key Advantages Potential Research Direction for Benzene, 1,3-dimethyl-5-(1-methylethoxy)-
Williamson Ether Synthesis Strong base, Isopropyl halide Well-established, straightforward Optimization of yield (~60-70%) and reduction of byproducts.
Ullmann Coupling Copper salt (e.g., CuI), Ligand Milder conditions than classic methods, good for aryl iodides/bromides. organic-chemistry.orgunion.edu Development of highly active Cu catalysts for coupling 3,5-dimethylphenol with isopropanol (B130326).
Buchwald-Hartwig Etherification Palladium complex, Ligand High functional group tolerance, broad substrate scope. organic-chemistry.org Application to the direct coupling of 3,5-dimethyl-substituted aryl halides with isopropanol.
One-Pot Hydroxylation/Etherification Cu₂O / Ligand, Water High atom economy, uses water as a solvent. rsc.org Synthesis from 1-halo-3,5-dimethylbenzene in a single pot.

| Metal-Free Arylation | Diaryliodonium salts, Base | Avoids transition metal catalysts, mild conditions. organic-chemistry.org | Arylation of isopropanol with a 3,5-dimethylphenyliodonium salt. |

Integration of Advanced Analytical Techniques for Real-Time Monitoring

To optimize synthetic yields and understand reaction kinetics, the focus is shifting from endpoint analysis to real-time monitoring. Process Analytical Technology (PAT) offers a suite of tools for gaining in-situ insights into the synthesis or degradation of Benzene, 1,3-dimethyl-5-(1-methylethoxy)-. researchgate.net

Advanced spectroscopic methods are at the forefront of this effort. In situ Raman and UV/Vis spectroscopy can be employed to track the concentration of reactants, intermediates, and products throughout a reaction, providing a detailed kinetic profile. researchgate.net This data is invaluable for optimizing parameters such as temperature, pressure, and catalyst loading. researchgate.net

Mass spectrometry (MS) techniques that require minimal sample preparation are also being integrated into workflows. Ambient Ionization Mass Spectrometry (AIMS) methods, such as Direct Analysis in Real-Time (DART), allow for the rapid screening of reaction progress directly from the mixture. nih.gov This high-throughput capability is crucial for efficiently screening different catalysts and reaction conditions. nih.gov For monitoring the presence of the compound as a volatile organic product or environmental analyte, techniques like Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME/GC-MS) provide high sensitivity and strong identification capabilities. mdpi.com

Table 2: Advanced Analytical Techniques for Real-Time Analysis This table is interactive. Users can sort and filter the data.

Technique Principle Application for Benzene, 1,3-dimethyl-5-(1-methylethoxy)-
In-situ Raman Spectroscopy Vibrational spectroscopy based on inelastic scattering of monochromatic light. researchgate.net Real-time monitoring of bond formation (C-O-C ether linkage) and consumption of 3,5-dimethylphenol during synthesis.
Direct Analysis in Real-Time (DART-MS) Open-air ionization source for mass spectrometry with minimal sample prep. nih.gov Rapid, high-throughput screening of reaction mixtures to quickly assess yield and byproduct formation.
Process UV/Vis Spectroscopy Measures the absorption of ultraviolet-visible light by molecules in solution. researchgate.net Tracking changes in chromophores, particularly the aromatic ring, to follow the conversion of reactants to product.

| HS-SPME/GC-MS | Headspace sampling followed by gas chromatographic separation and mass spectrometric detection. mdpi.com | Quantitative analysis of the volatile compound in reaction headspace or environmental samples to monitor formation or degradation. |

Expansion of Computational Modeling in Mechanistic Understanding

Computational chemistry is an increasingly powerful tool for predicting reactivity and elucidating complex reaction mechanisms, reducing the need for extensive empirical experimentation. For Benzene, 1,3-dimethyl-5-(1-methylethoxy)-, computational models can provide deep insights into its synthesis and electronic structure.

Density Functional Theory (DFT) is a cornerstone of this approach. DFT calculations can be used to generate molecular electrostatic potential (MEP) maps, visualizing the electron-rich and electron-poor regions of the molecule to predict sites for electrophilic aromatic substitution. Kinetic and mechanistic studies, similar to those performed on related methylated benzenes, can be modeled to understand the formation of reaction intermediates and transition states. rsc.org For example, modeling the energy barriers for the direct formation of adducts versus isomerization pathways can clarify the dominant reaction mechanism. rsc.org

These models can also be used to analyze the influence of the substituent groups on the benzene ring. Calculating local vibrational force constants can yield an aromaticity index, quantifying the degree of π-electron delocalization and how it is affected by the dimethyl and isopropoxy groups. acs.org This fundamental understanding is critical for designing more efficient catalysts and predicting the molecule's behavior in various chemical environments.

Table 3: Computational Modeling Approaches and Applications This table is interactive. Users can sort and filter the data.

Computational Method Information Yielded Relevance to Benzene, 1,3-dimethyl-5-(1-methylethoxy)-
Density Functional Theory (DFT) Electron density, orbital energies, reaction pathways. Calculating reaction enthalpies and activation energies for its synthesis via Williamson or Ullmann routes.
Molecular Electrostatic Potential (MEP) Maps Visualization of charge distribution and reactive sites. Predicting the most likely positions for further functionalization (e.g., nitration, halogenation) on the aromatic ring.
Kinetic Modeling Rate constants, equilibrium constants, adduct yields. rsc.org Elucidating the detailed mechanism of catalyzed synthesis, including catalyst-substrate interactions and transition states.

| Vibrational Spectroscopy Analysis | Calculated vibrational frequencies and force constants. acs.org | Quantifying the electronic effect of the isopropoxy group on the aromaticity of the 3,5-dimethylphenyl ring. |

Exploration of Sustainable and Green Chemistry Approaches in Synthesis and Degradation

Aligning chemical processes with the principles of green chemistry is a critical future direction. nih.gov For Benzene, 1,3-dimethyl-5-(1-methylethoxy)-, this involves developing more environmentally benign methods for both its synthesis and its eventual degradation.

In synthesis, the focus is on reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov A significant advance is the use of greener solvents. Performing reactions in water, as demonstrated in some copper-catalyzed etherifications, dramatically reduces the environmental impact compared to using volatile organic solvents. rsc.org Other green solvents like supercritical CO₂ are also being explored for organic synthesis. nih.gov The development of recoverable and reusable catalysts, such as magnetic nanoparticle-supported catalysts, represents another key strategy to minimize waste and improve process sustainability. nih.gov Furthermore, utilizing renewable energy sources like concentrated solar radiation or energy-efficient methods like microwave heating can significantly lower the carbon footprint of the synthesis. organic-chemistry.orgnih.gov

Designing for degradation is the other side of the green chemistry coin. nih.gov Future research will likely investigate the environmental fate of Benzene, 1,3-dimethyl-5-(1-methylethoxy)- and develop methods for its efficient breakdown. Photocatalytic degradation using semiconductor materials is a promising technology for mineralizing aromatic pollutants into less harmful substances. The study of these degradation pathways can be enhanced by the same real-time analytical techniques used to monitor synthesis. researchgate.net Additionally, exploring biodegradation pathways using naturally occurring microorganisms offers a sustainable route for the remediation of any potential environmental contamination. nih.gov

Table 4: Application of Green Chemistry Principles This table is interactive. Users can sort and filter the data.

Green Chemistry Principle Application in Synthesis Application in Degradation
Prevent Waste Employing one-pot reactions to reduce separation steps and solvent use. rsc.org Designing the molecule to degrade into non-toxic, simple products. nih.gov
Safer Solvents & Auxiliaries Using water or supercritical CO₂ as the reaction medium instead of volatile organic compounds. rsc.orgnih.gov Using water-based systems for photocatalytic or biological breakdown.
Design for Energy Efficiency Utilizing microwave irradiation or solar energy to drive the reaction. organic-chemistry.orgnih.gov Developing low-energy degradation processes, such as ambient temperature photocatalysis.
Catalysis Using highly efficient, recyclable catalysts (e.g., magnetic catalysts) to minimize waste. nih.gov Developing stable and reusable photocatalysts (e.g., TiO₂) for environmental remediation.

| Design for Degradation | Incorporating functional groups that are susceptible to environmental breakdown after the molecule's useful life. | Investigating and promoting photocatalytic and biodegradation pathways. researchgate.netnih.gov |

Q & A

Basic: What are the established synthetic routes for 1,3-dimethyl-5-(1-methylethoxy)benzene, and what critical parameters influence yield?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or Williamson ether synthesis. Key steps include:

  • Alkylation of phenolic precursors : Reacting 3,5-dimethylphenol with isopropyl bromide under reflux with a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts like unreacted phenol or di-alkylated derivatives .
  • Yield optimization : Reaction temperature (80–100°C) and stoichiometric excess of isopropyl bromide (1.2–1.5 equiv) improve yields to ~60–70% .

Basic: Which spectroscopic techniques are most effective for characterizing 1,3-dimethyl-5-(1-methylethoxy)benzene?

Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.0 ppm for substituted benzene) and methylethoxy groups (δ 1.2–1.4 ppm for isopropyl CH₃) .
  • GC-MS : Retention time (~14.8 min) and molecular ion peak (m/z 148) confirm purity and molecular weight .
  • IR Spectroscopy : Detect ether C-O stretching (1050–1150 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in NMR data when analyzing derivatives of this compound?

Methodological Answer:

  • Variable-temperature NMR : Mitigate signal splitting caused by hindered rotation of the methylethoxy group .
  • Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to clarify overlapping signals in complex mixtures .
  • Comparative crystallography : Cross-reference with X-ray data (e.g., dihedral angles between aromatic and ether groups) to validate conformational assignments .

Advanced: What computational methods predict the reactivity of 1,3-dimethyl-5-(1-methylethoxy)benzene in electrophilic aromatic substitution?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich positions (e.g., para to the methylethoxy group) for electrophilic attack .
  • Molecular electrostatic potential (MEP) maps : Visualize electron density distribution to prioritize nitration or sulfonation sites .
  • Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with HNO₃/H₂SO₄) .

Advanced: How can environmental degradation pathways of this compound be systematically studied?

Methodological Answer:

  • Photolysis experiments : Exclude the compound to UV light (254 nm) in aqueous/organic solvents and monitor degradation via HPLC-MS .
  • Microbial degradation : Use soil slurry assays with Pseudomonas spp. to identify metabolites (e.g., hydroxylated intermediates) .
  • Quantitative structure-activity relationship (QSAR) models : Predict biodegradation half-lives based on substituent electronic effects .

Basic: What are the critical considerations for handling 1,3-dimethyl-5-(1-methylethoxy)benzene in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to minimize inhalation of vapors during synthesis .
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact .
  • Waste disposal : Collect organic waste in halogen-resistant containers for incineration .

Advanced: How can researchers analyze isomeric impurities in synthesized batches of this compound?

Methodological Answer:

  • Chiral GC columns : Separate enantiomers using β-cyclodextrin-based stationary phases .
  • High-resolution mass spectrometry (HRMS) : Differentiate isomers with identical nominal masses (e.g., C₁₁H₁₆O) via exact mass measurements .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from ortho/para isomers .

Advanced: What strategies address low reproducibility in catalytic reactions involving this compound?

Methodological Answer:

  • Catalyst characterization : Use BET surface area analysis and TEM to verify catalyst (e.g., Pd/C) uniformity .
  • In situ monitoring : Employ ReactIR to track reaction intermediates and adjust conditions in real time .
  • Design of Experiments (DoE) : Optimize variables (temperature, catalyst loading) using response surface methodology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.